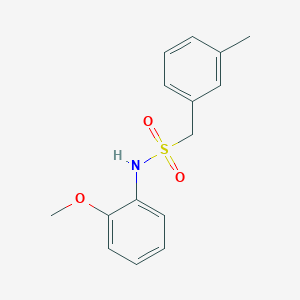![molecular formula C18H12ClN3O B4739768 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Descripción general
Descripción
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazolopyridines and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is its potent anticancer activity against a range of cancer cell lines. This makes 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one a valuable tool for cancer research and drug development. However, one of the limitations of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One area of research could focus on the development of more soluble analogues of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, which could improve its in vivo efficacy. Another area of research could focus on the development of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one-based drug delivery systems, which could improve its targeted delivery to cancer cells. Finally, research could also focus on the identification of new biological targets for 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, which could expand its potential therapeutic applications beyond cancer and inflammation.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-6-8-14(9-7-13)22-18(23)16-15(10-11-20-17(16)21-22)12-4-2-1-3-5-12/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDIZSJQYTJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)
![(2-chloro-4-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4739689.png)
![methyl 3-chloro-6-({[2-(phenylacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4739695.png)
![4-fluoro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4739705.png)
![ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4739710.png)
![N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4739717.png)
![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)

![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)

![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)